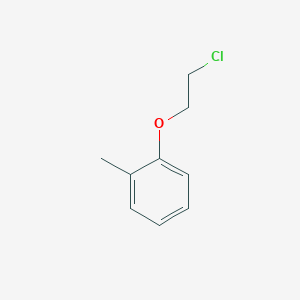

1-(2-Chloro-ethoxy)-2-methyl-benzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-chloroethoxy)-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO/c1-8-4-2-3-5-9(8)11-7-6-10/h2-5H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VULUPRKDRIRLLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10341395 | |

| Record name | 1-(2-Chloro-ethoxy)-2-methyl-benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10341395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21120-79-6 | |

| Record name | 1-(2-Chloro-ethoxy)-2-methyl-benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10341395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-(2-Chloro-ethoxy)-2-methyl-benzene (CAS 21120-79-6): Synthesis, Reactivity, and Applications in Chemical R&D

Authored for Researchers, Scientists, and Drug Development Professionals

Section 1: Core Compound Identification and Physicochemical Profile

1-(2-Chloro-ethoxy)-2-methyl-benzene, registered under CAS number 21120-79-6, is a bifunctional aromatic organic compound.[1][2] Its structure features a benzene ring substituted with both a methyl group and a 2-chloroethoxy group. This unique combination of an ortho-substituted toluene core and a reactive chloroalkyl ether side-chain makes it a valuable intermediate and building block in synthetic organic chemistry, particularly for the development of more complex molecular architectures in pharmaceutical and materials science.[3]

The molecule's physical and chemical characteristics are dictated by its constituent parts: the hydrophobic aromatic ring and methyl group, the polar ether linkage, and the reactive C-Cl bond. These features govern its solubility, reactivity, and potential applications.

| Property | Value | Source |

| CAS Number | 21120-79-6 | [1] |

| Molecular Formula | C₉H₁₁ClO | [1] |

| Molecular Weight | 170.63 g/mol | [1] |

| IUPAC Name | 1-(2-chloroethoxy)-2-methylbenzene | [1] |

| Computed XLogP3 | 3.3 | [1] |

| Hazard Classification | Irritant (Xi) | [2] |

Section 2: Synthesis and Mechanistic Pathway

The most direct and widely utilized method for preparing unsymmetrical aryl ethers like this compound is the Williamson Ether Synthesis .[4][5] This robust Sₙ2 reaction provides a reliable pathway by coupling an alkoxide (or, in this case, a phenoxide) with a primary alkyl halide.[6][7]

The strategic choice of this pathway is based on its efficiency and the commercial availability of the precursors: o-cresol (2-methylphenol) and an electrophilic two-carbon synthon such as 1-bromo-2-chloroethane or 1,2-dichloroethane.[8][9] The reaction proceeds by first deprotonating the weakly acidic phenolic hydroxyl group of o-cresol to form a potent nucleophile, the 2-methylphenoxide anion. This anion then displaces the halide from the alkylating agent in a classic bimolecular nucleophilic substitution.

Caption: Overall reaction scheme for the Williamson Ether Synthesis of the target compound.

Detailed Experimental Protocol (Representative)

The following protocol is a representative procedure derived from standard Williamson ether synthesis conditions.[10][11]

-

Preparation: To a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous potassium carbonate (1.2 equivalents) and a suitable polar aprotic solvent, such as dimethylformamide (DMF).

-

Nucleophile Formation: Add o-cresol (1.0 equivalent) to the stirred suspension. Heat the mixture to approximately 70-80°C for 30 minutes to facilitate the formation of the potassium 2-methylphenoxide salt. The choice of a weak base like K₂CO₃ is advantageous for aryl ethers.[6]

-

Alkylation: Slowly add 1,2-dichloroethane (1.5-2.0 equivalents) dropwise to the reaction mixture. The use of an excess of the alkylating agent helps drive the reaction to completion.

-

Reaction: Maintain the reaction temperature at 80-90°C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically 4-8 hours).

-

Workup: Cool the mixture to room temperature and filter to remove the inorganic salts. Quench the filtrate with water and transfer to a separatory funnel.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or diethyl ether (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield the final product.

Mechanistic Rationale

The reaction proceeds via a two-step mechanism, which is fundamental to its success.

Caption: The two-step mechanism of the Williamson Ether Synthesis.

The Sₙ2 nature of the second step necessitates the use of a primary alkyl halide.[7] Tertiary or even secondary halides would be prone to E2 elimination as a competing side reaction, drastically reducing the yield of the desired ether.[6]

Section 3: Spectroscopic and Analytical Profile

Characterization of this compound relies on standard spectroscopic techniques. While specific spectra are proprietary, the expected data can be reliably predicted.[1]

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals: a singlet for the methyl protons (~2.2 ppm), two triplets for the adjacent ethoxy protons (-O-CH₂ -CH₂-Cl at ~4.2 ppm and -O-CH₂-CH₂ -Cl at ~3.8 ppm), and a complex multiplet in the aromatic region (~6.8-7.2 ppm) for the four protons on the benzene ring.

-

¹³C NMR: The carbon spectrum should display nine distinct signals: one for the methyl carbon, two for the aliphatic carbons of the ethoxy chain, and six for the aromatic carbons (four CH and two quaternary).

-

Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak would appear as a characteristic doublet at m/z 170 and 172, with an approximate 3:1 intensity ratio due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.[1] Common fragmentation patterns would include the loss of a chloromethyl radical (•CH₂Cl) or cleavage of the ether bond.[12]

-

Infrared (IR) Spectroscopy: Key absorption bands would include C-O-C stretching for the ether (~1250 cm⁻¹), C-Cl stretching (~750-650 cm⁻¹), aromatic C=C stretching (~1600-1450 cm⁻¹), and sp² and sp³ C-H stretching.[13]

Section 4: Chemical Reactivity and Synthetic Utility

The utility of this compound as a synthetic intermediate stems from its two distinct reactive sites: the primary alkyl chloride and the activated aromatic ring.

A. Nucleophilic Substitution at the Alkyl Chloride

The terminal chlorine atom is a good leaving group, making the adjacent carbon electrophilic and susceptible to Sₙ2 attack by a wide range of nucleophiles. This allows for the facile introduction of the 2-(o-tolyloxy)ethyl moiety onto other molecules, a common strategy in medicinal chemistry for linker construction or scaffold elaboration.

Caption: General scheme for electrophilic substitution on the activated aromatic ring.

This dual reactivity makes the compound a versatile starting point for creating diverse libraries of compounds for high-throughput screening in drug discovery programs.

Section 5: Safety, Handling, and Regulatory Context

Hazard Profile and Safe Handling

This compound is classified as an irritant. [2]General safety precautions for handling this and similar chemicals should be strictly followed:

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors. [14]* Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. [14]* Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Regulatory and Quality Considerations in Drug Development

As an intermediate intended for potential use in the synthesis of active pharmaceutical ingredients (APIs), the purity of this compound is paramount. Regulatory agencies like the FDA have stringent guidelines regarding impurities in drug products, with a particular focus on residual solvents. [15]Benzene, a known human carcinogen, is a Class 1 solvent that should not be used in drug manufacturing. [16]While not a direct precursor in the described synthesis, manufacturers must ensure that no benzene contamination is present from raw materials or side reactions. The ICH Q3C guidance recommends that if its use is unavoidable for a significant therapeutic advance, levels must be restricted to 2 ppm. [15]This underscores the importance of robust analytical methods for quality control and process validation when using such intermediates in a pharmaceutical context.

Section 6: Conclusion

This compound is a strategically designed chemical intermediate whose value lies in its predictable synthesis and versatile reactivity. The Williamson Ether Synthesis provides a reliable and scalable route for its production. Its bifunctional nature—a nucleophile-receptive alkyl chloride and an electrophile-receptive activated aromatic ring—offers synthetic chemists a powerful tool for constructing complex molecules. For professionals in drug discovery and development, this compound serves as an exemplary building block, enabling the exploration of chemical space through systematic modification at two distinct molecular sites. Adherence to rigorous safety protocols and quality control is essential when incorporating this and similar intermediates into synthetic campaigns targeting therapeutic agents.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Cambridge University Press. Williamson Ether Synthesis. [Link]

-

Chemsrc. sodium,2-methylphenolate | CAS#:4549-72-8. [Link]

-

J&K Scientific LLC. Williamson Ether Synthesis. [Link]

-

Williamson Ether Synthesis Lab Procedure. [Link]

-

chemeurope.com. Williamson ether synthesis. [Link]

-

Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

-

Chemsrc. (2-Chloroethoxy)benzene | CAS#:622-86-6. [Link]

-

SciSpace. Article on synthesis and characterization of 1,4-naphthoquinone derivatives. [Link]

-

Matrix Scientific. Product Information for CAS 21120-79-6. [Link]

-

Mol-Instincts Chemical Database. 2-(2-Methylphenoxy)ethanol. [Link]

-

NIST WebBook. Benzene, 1-chloro-2-ethoxy-. [Link]

-

Cheméo. Chemical Properties of Benzene, 1-chloro-2-methyl- (CAS 95-49-8). [Link]

-

PubChem. 1-(2-Chloro-ethoxy)-4-methyl-benzene. National Center for Biotechnology Information. [Link]

-

Chemistry Stack Exchange. Reactivity of chlorobenzene and benzene in electrophilic substitutions. [Link]

-

Defense Technical Information Center. Mass spectral studies of 1-(2-chloroethoxy)-2-[(2-chloroethyl)thio] ethane. [Link]

- Google Patents. CN103319317A - Method for synthesizing 1,4-bis[2-(2-hydroxy ethoxy)ethoxy]benzene.

-

NIST WebBook. Benzene, 1-chloro-2-methyl-. [Link]

-

Crunch Chemistry. Explaining the reactivity of substituted benzenes. [Link]

-

Fisher Scientific. SAFETY DATA SHEET - Chlorobenzene. [Link]

-

U.S. EPA. Benzene, 1-chloro-2-methyl- - Substance Details. [Link]

- Google Patents. CN103288591A - Method for preparing 1-chlorine-2-(dichloro(benzene)methyl) benzene solution.

-

PubMed. Total synthesis of 7-deoxypancratistatin-1-carboxaldehyde and carboxylic acid via solvent-free intramolecular aziridine opening. [Link]

-

YouTube. Electrophilic Aromatic Substitution Reactions of Benzene Review. [Link]

-

MDPI. Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. [Link]

-

U.S. Food and Drug Administration. FDA alerts drug manufacturers to the risk of benzene contamination in certain drugs. [Link]

-

Chemistry LibreTexts. Other Reactions of Benzene and Methylbenzene. [Link]

-

Chemguide. The alkylation of benzene - electrophilic substitution. [Link]

-

U.S. Food and Drug Administration. FDA alerts drug manufacturers to the risk of benzene contamination in certain drugs (2023). [Link]

Sources

- 1. This compound | C9H11ClO | CID 572787 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 21120-79-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. chemscene.com [chemscene.com]

- 4. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]

- 5. Williamson_ether_synthesis [chemeurope.com]

- 6. jk-sci.com [jk-sci.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. sodium,2-methylphenolate | CAS#:4549-72-8 | Chemsrc [chemsrc.com]

- 9. (2-Chloroethoxy)benzene | CAS#:622-86-6 | Chemsrc [chemsrc.com]

- 10. gold-chemistry.org [gold-chemistry.org]

- 11. CN103319317A - Method for synthesizing 1,4-bis[2-(2-hydroxy ethoxy)ethoxy]benzene - Google Patents [patents.google.com]

- 12. apps.dtic.mil [apps.dtic.mil]

- 13. Benzene, 1-chloro-2-ethoxy- [webbook.nist.gov]

- 14. synquestlabs.com [synquestlabs.com]

- 15. firstwordpharma.com [firstwordpharma.com]

- 16. fda.gov [fda.gov]

Technical Guide: Reactivity of o-Cresol with 1,2-Dichloroethane

Strategic Synthesis of 1,2-Bis(2-methylphenoxy)ethane via Phase Transfer Catalysis

Executive Summary

The reaction between o-cresol (2-methylphenol) and 1,2-dichloroethane (DCE) is a foundational nucleophilic substitution process used to synthesize 1,2-bis(2-methylphenoxy)ethane . This bifunctional ether serves as a critical intermediate in the production of thermal paper sensitizers and as a bidentate ligand backbone in coordination chemistry.

While theoretically simple, the reaction presents significant engineering challenges due to the competing dehydrochlorination of DCE (yielding carcinogenic vinyl chloride) and the steric hindrance introduced by the ortho-methyl group of the cresol. This guide moves beyond standard textbook descriptions to provide an optimized, scalable protocol utilizing Phase Transfer Catalysis (PTC) , ensuring high specificity for the bis-alkylated product while mitigating hazardous side pathways.

Mechanistic Principles & Kinetic Drivers

The Nucleophilic Pathway (Main Reaction)

The synthesis proceeds via a classic Williamson ether synthesis mechanism. However, unlike simple aliphatic alcohols, o-cresol requires careful deprotonation to generate the active o-cresolate anion .

-

Activation: Sodium hydroxide deprotonates o-cresol (

) to form the phenoxide nucleophile. -

First Alkylation (

): The phenoxide attacks 1,2-dichloroethane via an -

Second Alkylation (

): A second phenoxide ion attacks the mono-substituted intermediate to form the final bis-ether.

Critical Insight: Generally,

The Elimination Pathway (Parasitic Reaction)

A major yield loss mechanism is the

-

Reaction:

-

Consequence: Loss of alkylating agent and generation of Vinyl Chloride Monomer (VCM), a Group 1 carcinogen.

Reaction Pathway Diagram

The following diagram illustrates the competitive landscape between the desired substitution and the undesired elimination.

Figure 1: Mechanistic divergence showing the sequential alkylation (Green/Yellow) versus the parasitic elimination of DCE to Vinyl Chloride (Red).

Synthetic Strategy: Phase Transfer Catalysis (PTC)

Attempting this reaction in homogeneous aqueous media results in poor yields due to the low solubility of DCE in water. Using anhydrous organic solvents (e.g., DMF) is expensive and requires tedious workup.

The Solution: Liquid-Liquid PTC By using a catalyst such as Tetrabutylammonium Bromide (TBAB) or Polyethylene Glycol (PEG-400) , we facilitate the transfer of the phenoxide anion from the aqueous phase (where it is formed) into the organic DCE phase (where it reacts).

| Variable | Recommendation | Rationale |

| Solvent System | Water / Neat DCE | DCE acts as both reactant and solvent. Water solubilizes the base and salts. |

| Base | NaOH (40-50% aq.) | High concentration forces the equilibrium toward the phenoxide. |

| Catalyst | PEG-400 or TBAB | PEG is often preferred industrially for thermal stability and ease of removal (water soluble). |

| Temperature | 85°C - 95°C | Sufficient for activation energy but below the point where VCM formation becomes dominant. |

Optimized Experimental Protocol

Safety Warning: 1,2-Dichloroethane is a probable carcinogen and highly flammable. Vinyl chloride (byproduct) is a known carcinogen.[1][2] All operations must be performed in a fume hood.

Reagents & Stoichiometry

-

o-Cresol: 108.1 g (1.0 mol)

-

1,2-Dichloroethane (DCE): 59.4 g (0.6 mol) (Slight excess relative to 0.5 mol theoretical, but kept low to minimize VCM waste)

-

Sodium Hydroxide (NaOH): 44.0 g (1.1 mol) dissolved in 50 mL water.

-

Catalyst (PEG-400): 5.0 g

Step-by-Step Procedure

-

Phenoxide Formation: In a 500 mL three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, charge the o-cresol and PEG-400 . Add the NaOH solution slowly with stirring. The mixture will generate heat (exothermic deprotonation). Checkpoint: Ensure the mixture is homogeneous. The color may darken slightly due to oxidation trace; this is normal.

-

Controlled Addition (The "Starvation" Method): Heat the reaction mixture to 90°C . Add DCE dropwise over a period of 2–3 hours . Why? Adding DCE slowly keeps its instantaneous concentration low relative to the phenoxide. This favors the

substitution over the bimolecular elimination ( -

Reaction Phase: After addition, maintain reflux (approx. 95–100°C internal temp) for an additional 4–6 hours . Monitoring: Use TLC (Silica, Hexane:Ethyl Acetate 8:2). Look for the disappearance of o-cresol (

) and the appearance of the bis-ether ( -

Workup: Cool the mixture to 40°C. Add 200 mL of cold water to dissolve NaCl byproducts and the PEG catalyst. The product, 1,2-bis(2-methylphenoxy)ethane , typically precipitates as a solid (MP: ~96°C) or forms a heavy oil that solidifies upon further cooling.

-

Purification: Filter the crude solid. Wash with 10% NaOH (to remove unreacted cresol) and then copious water until pH is neutral. Recrystallization: Dissolve the crude solid in boiling Ethanol (95%) . Allow to cool slowly to room temperature, then to 4°C. Filter white crystalline needles.

Expected Results

-

Yield: 85–92%

-

Melting Point: 95–97°C

-

Appearance: White crystalline powder or needles.

Troubleshooting & Impurity Profile

Common Issues

| Symptom | Diagnosis | Corrective Action |

| Low Yield / High Cresol Recovery | Incomplete reaction or "Stalled" PTC. | Increase catalyst load (up to 5 mol%). Ensure agitation is vigorous (PTC is diffusion-limited). |

| Product is Sticky/Yellow | Oxidation of cresol or presence of mono-ether. | Recrystallize twice from ethanol. Ensure inert atmosphere ( |

| Excessive Gas Evolution | Vinyl Chloride formation.[3][1] | Temperature is too high (>100°C) or base concentration is too aggressive. Lower temp to 85°C. |

Workflow Diagram

Figure 2: Operational workflow for the PTC synthesis of 1,2-bis(2-methylphenoxy)ethane.

References

-

Preparation of 1,2-bis(substituted phenoxy)ethane . Google Patents. CN103073398A.[4] Available at:

- Phase transfer catalyzed synthesis of 1,2-bis(aryloxy)ethanes. Journal of Chemical Research. Grounding for PTC kinetics in ether synthesis.

-

Vinyl Chloride Formation from 1,2-Dichloroethane . Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Vinyl Chloride. Available at: [Link]

- Reaction of Phenols with 1,2-dichloroethane. Journal of Applied Polymer Science.

Sources

Methodological & Application

1-(2-Chloro-ethoxy)-2-methyl-benzene as a synthetic intermediate

Application Note: 1-(2-Chloroethoxy)-2-methylbenzene as a Strategic Alkylating Agent

Part 1: Executive Summary & Strategic Utility

Compound Identity:

-

Synonyms: 2-(o-Tolyloxy)ethyl chloride; 2-Methylphenyl 2-chloroethyl ether.

-

Molecular Formula: C₉H₁₁ClO | MW: 170.64 g/mol [2]

Scientific Significance: 1-(2-Chloroethoxy)-2-methylbenzene is a specialized aryloxyethylating agent used to introduce the lipophilic 2-(2-methylphenoxy)ethyl moiety into pharmacophores. Structurally, it is the o-methyl analogue of the blockbuster intermediate used in the synthesis of Tamsulosin (which utilizes the o-ethoxy variant).

In medicinal chemistry, this motif is critical for optimizing GPCR ligand binding , particularly in alpha-adrenergic antagonists and antihistamines, where the aryloxyethyl-amine linker provides the necessary flexibility and pi-stacking capability for receptor docking.

Key Synthetic Advantage: Unlike its bromo-analogue, the chloro-derivative offers superior thermal stability and lower cost, making it ideal for large-scale GMP manufacturing. However, its lower reactivity requires precise Finkelstein activation (in-situ iodination) to drive nucleophilic substitution efficiently.

Part 2: Chemical Properties & Handling

| Property | Value | Operational Note |

| Appearance | Colorless to pale yellow liquid | Darkens upon oxidation; store under N₂. |

| Boiling Point | 125–130 °C (at 15 mmHg) | High boiling point requires vacuum distillation for purification. |

| Density | 1.12 g/mL | Denser than water; forms the bottom layer in aqueous extractions. |

| Solubility | DCM, Toluene, THF, Acetone | Immiscible in water. |

| Reactivity | Alkyl Chloride (Primary) | Weak electrophile. Requires activation (KI/NaI) for reaction with amines. |

Safety Protocol (HSE):

-

Hazard Class: Alkylating agent. Potential mutagen. Skin/Eye Irritant.

-

Handling: Use only in a fume hood. Double-gloving (Nitrile) recommended.

-

Quenching: Quench excess alkyl halide with aqueous ammonium hydroxide or ethanolic amine solution before disposal.

Part 3: Synthesis of the Intermediate (Protocol A)

Objective: Selective synthesis of 1-(2-Chloroethoxy)-2-methylbenzene from o-cresol. Challenge: Preventing double alkylation or elimination. Solution: Use of 1-Bromo-2-chloroethane exploits the differential leaving group ability (Br > Cl), ensuring the phenol reacts exclusively at the bromide site, leaving the chloride intact for downstream chemistry.

Reagents:

-

o-Cresol (1.0 eq)

-

1-Bromo-2-chloroethane (1.5 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

-

Solvent: Acetone (reagent grade) or Acetonitrile.

Step-by-Step Methodology:

-

Charge: In a 3-neck round bottom flask equipped with a reflux condenser and N₂ inlet, suspend K₂CO₃ (27.6 g, 200 mmol) in Acetone (150 mL).

-

Add Phenol: Add o-Cresol (10.8 g, 100 mmol) dropwise. Stir at room temperature for 30 minutes to form the phenoxide anion.

-

Expert Insight: The mixture will turn yellow/orange as the phenoxide forms.

-

-

Alkylation: Add 1-Bromo-2-chloroethane (21.5 g, 150 mmol) in a single portion.

-

Note: Excess dihalide minimizes the formation of the dimer (1,2-bis(o-tolyloxy)ethane).

-

-

Reflux: Heat to reflux (approx. 56–60 °C) for 12–16 hours. Monitor by TLC (Hexane:EtOAc 9:1).

-

Workup:

-

Purification: Distill under reduced pressure (0.5 mmHg) to collect the clear oil.

Part 4: Downstream Application (Protocol B)

Objective: N-Alkylation of a Secondary Amine (Model for API Synthesis). Context: This protocol mirrors the attachment of the Tamsulosin side chain. Because the chloride is a poor leaving group, Finkelstein conditions (catalytic Iodide) are mandatory.

Reagents:

-

1-(2-Chloroethoxy)-2-methylbenzene (Intermediate from Protocol A) (1.0 eq)

-

Target Amine (e.g., Benzylamine or a Sulfonamide precursor) (1.2 eq)

-

Base: Diisopropylethylamine (DIPEA) (2.0 eq)

-

Catalyst: Sodium Iodide (NaI) (0.1 – 0.5 eq)

-

Solvent: DMF or DMSO (Polar aprotic is essential).

Step-by-Step Methodology:

-

Activation: Dissolve the chloro-intermediate (10 mmol) and NaI (1-5 mmol) in DMF (20 mL). Stir at 60 °C for 1 hour.

-

Coupling: Add the Amine (12 mmol) and DIPEA (20 mmol).

-

Reaction: Heat to 80–90 °C for 24 hours.

-

Quench: Pour the reaction mixture into ice water (100 mL).

-

Extraction: Extract with Ethyl Acetate (3 x 50 mL).

-

Troubleshooting: If an emulsion forms due to DMF, wash the organic layer thoroughly with water (5x) or saturated LiCl solution.

-

-

Isolation: Dry (MgSO₄) and concentrate. Purify via column chromatography (DCM:MeOH gradient).

Part 5: Mechanistic Visualization

Diagram 1: Selective Synthesis & Finkelstein Activation

Caption: Step-wise synthesis showing the exploitation of differential halogen reactivity (Br vs Cl) followed by catalytic activation for amine coupling.

Part 6: Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (Step 1) | Formation of Dimer (Bis-ether) | Increase equivalents of 1-bromo-2-chloroethane to >1.5 eq. Add cresol slowly. |

| No Reaction (Step 2) | Chloride is too stable | Critical: Add NaI or KI (0.5 eq). Switch solvent to DMSO to enhance nucleophilicity. |

| Emulsions | DMF/Water density match | Use Saturated LiCl washes or switch extraction solvent to MTBE. |

| Dark Coloration | Oxidation of Phenol | Degas solvents with N₂ sparging. Add antioxidant (BHT) if storing intermediate. |

References

-

Structure & Properties: PubChem. 1-(2-Chloroethoxy)-2-methylbenzene - Compound Summary. National Library of Medicine. Link

-

Synthetic Protocol (Analogue): ChemicalBook. 2-(2-Ethoxyphenoxy)ethyl bromide Synthesis and Application. (Referenced for the Williamson Ether synthesis methodology). Link

-

Mechanistic Insight: BenchChem. Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide. (Validation of Br/Cl selectivity). Link

-

Tamsulosin Chemistry: European Patent Office. Process for preparation of tamsulosin and its derivatives (EP1734036). (Describes the aryloxyethylation of sulfonamides). Link

Sources

- 1. 21120-79-6|1-(2-Chloroethoxy)-2-methylbenzene|BLD Pharm [bldpharm.com]

- 2. 21120-79-6 CAS MSDS (1-(2-CHLORO-ETHOXY)-2-METHYL-BENZENE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. Simple synthesis of multi-halogenated alkenes from 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. EP1734036A1 - Process for preparation of tamsulosin and its derivatives - Google Patents [patents.google.com]

- 6. Ullmann Reaction [organic-chemistry.org]

- 7. macmillan.princeton.edu [macmillan.princeton.edu]

- 8. CN105016984A - Industrial preparation method of 2-(2-ethoxyphenoxy)bromic ether - Google Patents [patents.google.com]

Application Note: Strategic Use of 1-(2-Chloro-ethoxy)-2-methyl-benzene in GPCR Ligand Synthesis

Executive Summary

1-(2-Chloro-ethoxy)-2-methyl-benzene (CAS: 21120-79-6), also known as 2-(o-tolyloxy)ethyl chloride, is a specialized alkylating agent serving as a critical building block in medicinal chemistry. Its primary utility lies in "Linkerology"—the design of lipophilic spacers that connect pharmacophores in G-Protein Coupled Receptor (GPCR) ligands.

This guide details the optimized protocols for utilizing this reagent in

Chemical Profile & Reactivity[1][2][3][4]

| Property | Specification |

| IUPAC Name | 1-(2-Chloroethoxy)-2-methylbenzene |

| Common Name | 2-(o-Tolyloxy)ethyl chloride |

| CAS Number | 21120-79-6 |

| Molecular Formula | C₉H₁₁ClO |

| Molecular Weight | 170.64 g/mol |

| Boiling Point | 139–140 °C (at 15 mmHg) |

| Solubility | Soluble in DCM, THF, Acetonitrile, Toluene; Insoluble in Water. |

| Key Reactivity | Electrophilic alkylation via |

Mechanistic Insight: The "Chloride Advantage"

While alkyl bromides are kinetically faster, this compound is often preferred in scale-up synthesis because:

-

Stability: It resists spontaneous hydrolysis during storage and handling compared to its bromide analog.

-

Selectivity: The lower leaving group ability of chloride (

) reduces the rate of competitive -

Tunability: Reactivity can be "switched on" in situ using catalytic Sodium Iodide (NaI), generating the transient, highly reactive alkyl iodide species (Finkelstein reaction).

Protocol A: Catalytic Finkelstein -Alkylation

Application: Synthesis of 1-[2-(2-methylphenoxy)ethyl]piperazine , a privileged scaffold for 5-HT1A and alpha-adrenergic receptor antagonists.

Reagents & Materials[1][2][5][6][7][8][9][10]

-

Electrophile: this compound (1.0 equiv)

-

Nucleophile: Piperazine (anhydrous) (3.0 – 5.0 equiv) [Note: Excess prevents bis-alkylation]

-

Base: Potassium Carbonate (

), pulverized (2.0 equiv) -

Catalyst: Potassium Iodide (KI) or Sodium Iodide (NaI) (0.1 equiv)

-

Solvent: Acetonitrile (ACN) or Methyl Ethyl Ketone (MEK)

-

Workup: Dichloromethane (DCM), 1M HCl, 1M NaOH, Brine.

Step-by-Step Methodology

-

Activation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend pulverized

(20 mmol) and KI (1 mmol) in dry Acetonitrile (50 mL). -

Nucleophile Addition: Add Piperazine (50 mmol) to the suspension. Stir at room temperature for 15 minutes to ensure homogeneity.

-

Electrophile Introduction: Add this compound (10 mmol) dropwise over 10 minutes.

-

Critical Control Point: Do not add all at once; a slow addition favors mono-alkylation over bis-alkylation.

-

-

Reflux: Heat the mixture to reflux (80–82 °C) for 12–18 hours. Monitor reaction progress via TLC (System: DCM/MeOH 9:1) or LC-MS. The chloride starting material (

) should disappear, replaced by the amine product ( -

Filtration: Cool the mixture to room temperature. Filter off the inorganic salts (

, -

Solvent Removal: Concentrate the filtrate under reduced pressure to obtain a crude oil.

-

Acid-Base Purification (Self-Validating Step):

-

Dissolve crude oil in DCM (50 mL).

-

Extract with 1M HCl (3 x 30 mL). [Logic: The product and excess piperazine move to the aqueous layer; neutral impurities remain in DCM].

-

Discard the organic layer (or save for recovery of unreacted chloride).

-

Basify the combined aqueous acidic extracts to pH > 12 using 4M NaOH (careful exotherm).

-

Extract the now-cloudy aqueous layer with DCM (3 x 40 mL).

-

Wash combined organics with Brine, dry over

, and concentrate.[1]

-

-

Final Isolation: Remove excess piperazine (which may co-extract) by high-vacuum distillation or column chromatography if high purity (>98%) is required.

Expected Results & Data[2]

| Parameter | Value |

| Typical Yield | 75 – 85% |

| Appearance | Pale yellow viscous oil |

| 1H NMR Diagnostic | Triplet at |

| Mass Spec (ESI) |

Visualization of Workflows

Reaction Pathway & Mechanism

The following diagram illustrates the Finkelstein-assisted substitution pathway, highlighting the transient iodide intermediate that accelerates the reaction.

Figure 1: Catalytic cycle showing the in situ activation of the chloro-linker by iodide anions.

Purification Logic (Acid-Base Workup)

This flowchart demonstrates the self-validating purification strategy that separates the basic product from neutral impurities without chromatography.

Figure 2: Acid-Base extraction workflow ensuring high purity isolation of the amine product.

Comparative Analysis: Chloride vs. Bromide[2][3]

In process development, the choice between the chloride and bromide variant of this linker is critical.[2]

| Feature | This compound | 1-(2-Bromo-ethoxy)-2-methyl-benzene |

| CAS | 21120-79-6 | 13668-43-4 |

| Cost | Lower (Chlorinated precursors are cheaper) | Higher |

| Storage Stability | High (Stable at RT) | Moderate (Darkens/degrades over time) |

| Reaction Rate | Slow (Requires Heat/KI) | Fast (Room Temp) |

| Side Reactions | Low (Elimination is minimized) | High (Risk of styrene formation via E2) |

| Recommendation | Preferred for Scale-up (>10g) | Preferred for rapid combinatorial screening (<100mg) |

Safety & Handling

-

Genotoxicity Warning: As an alkylating agent, this compound is potentially genotoxic. All weighing and transfers must occur within a certified fume hood.

-

Skin Absorption: The lipophilic nature of the o-tolyl ether facilitates skin absorption. Double-gloving (Nitrile over Latex) is recommended.

-

Neutralization: Spills should be treated with a dilute solution of ammonia or nucleophilic amine to quench the alkylating potential before disposal.

References

-

Synthesis of 5-HT1A Ligands: Penjišević, J., et al. "Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency."[3] Arabian Journal of Chemistry, vol. 16, no.[3] 2, 2023.[3][4]

- Finkelstein Reaction Protocols: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed., Wiley, 2013. (General Reference for Finkelstein Mechanism).

-

Piperazine Alkylation Methodologies: BenchChem Application Notes. "Efficacy in Drug Synthesis: A Comparative Analysis of 2-(2-Methoxyethoxy)ethyl chloride and its Alternatives." 2025.

-

Chemical Properties: PubChem Compound Summary for CID 572787, 1-(2-Chloroethoxy)-2-methylbenzene.[5]

- GPCR Ligand Design: Leopoldo, M., et al. "Structure-affinity relationship study on N-[2-(4-phenylpiperazin-1-yl)alkyl]arylamides as 5-HT7 receptor ligands." Journal of Medicinal Chemistry, 2004. (Contextual reference for phenoxy-alkyl linkers).

Sources

Application Notes and Protocols for the Quantification of 1-(2-Chloro-ethoxy)-2-methyl-benzene

These application notes provide detailed methodologies for the accurate quantification of 1-(2-Chloro-ethoxy)-2-methyl-benzene, a compound of interest in pharmaceutical development and chemical synthesis. The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing scientific integrity, robustness, and adherence to industry standards.

Introduction

This compound is an aromatic ether that may arise as an impurity or intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its accurate quantification is critical for ensuring the purity, safety, and efficacy of the final drug product. These protocols outline two validated analytical methods for its determination: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The choice of method will depend on the sample matrix, required sensitivity, and available instrumentation.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁ClO | [1] |

| Molecular Weight | 170.63 g/mol | [1] |

| Appearance | Colorless to almost colorless liquid | |

| Boiling Point | 219.2 ± 13.0 °C at 760 mmHg | [2] |

| LogP | 2.59 - 3.3 | [1][2] |

The compound's volatility and thermal stability make it an excellent candidate for Gas Chromatography. Its aromatic nature and moderate polarity also allow for analysis by reversed-phase HPLC.

Method 1: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high selectivity and sensitivity, making it ideal for identifying and quantifying trace levels of this compound, particularly in complex matrices. The mass spectrometer provides definitive identification, enhancing the trustworthiness of the results.

Rationale for Method Selection

The inherent volatility of this compound, as suggested by its boiling point and molecular weight, makes it amenable to GC analysis without the need for derivatization.[3][4] Coupling with a mass spectrometer allows for unambiguous peak identification based on the compound's unique mass spectrum, which is available in public databases.[1]

Experimental Workflow: GC-MS

Caption: GC-MS workflow for this compound quantification.

Detailed Protocol: GC-MS

1. Sample Preparation [3][4][5][6]

-

Accurately weigh approximately 25 mg of the sample into a 20 mL glass vial.

-

Add 10.0 mL of a suitable volatile organic solvent such as dichloromethane or hexane to dissolve the sample.[5]

-

Vortex the vial for 30 seconds, followed by sonication for 5 minutes to ensure complete dissolution.

-

Filter the solution through a 0.45 µm PTFE syringe filter to remove any particulate matter that could damage the GC column.[3][4]

-

Transfer the filtered sample into a 2 mL autosampler vial for analysis.

2. Instrumentation and Conditions

| Parameter | Recommended Setting | Rationale |

| Gas Chromatograph | Agilent 8890 GC or equivalent | Provides robust and reproducible performance. |

| Mass Spectrometer | Agilent 5977B MSD or equivalent | Offers high sensitivity and spectral integrity. |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A non-polar column suitable for a wide range of semi-volatile organic compounds.[7] |

| Carrier Gas | Helium, 1.2 mL/min (constant flow) | Inert gas providing good chromatographic efficiency.[8] |

| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the analyte.[7] |

| Injection Volume | 1 µL | Standard volume for capillary GC. |

| Split Ratio | 20:1 | Prevents column overloading while maintaining sensitivity. |

| Oven Program | 80 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min | Optimized for good separation from potential impurities. |

| MS Source Temp. | 230 °C | Standard temperature for electron ionization.[7] |

| MS Quad Temp. | 150 °C | Standard quadrupole temperature. |

| Ionization Mode | Electron Ionization (EI), 70 eV | Standard ionization energy for creating reproducible mass spectra. |

| Acquisition Mode | Scan (m/z 40-300) and/or SIM | Scan mode for qualitative confirmation, Selected Ion Monitoring (SIM) for enhanced quantitative sensitivity. |

| SIM Ions | m/z 170, 107, 108 | Based on the NIST mass spectrum for this compound.[1] |

3. Calibration Standards

-

Prepare a stock solution of this compound reference standard at 1000 µg/mL in dichloromethane.

-

Perform serial dilutions to prepare a set of calibration standards ranging from 0.1 µg/mL to 25 µg/mL.

-

Analyze each calibration standard under the same GC-MS conditions as the samples.

-

Construct a calibration curve by plotting the peak area against the concentration. A linear regression with a correlation coefficient (r²) > 0.995 is required.

Method 2: Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a versatile and widely accessible technique for the quantification of aromatic compounds. This method is particularly useful for samples that may not be suitable for GC due to low volatility or thermal instability of the matrix components.

Rationale for Method Selection

The presence of a benzene ring in this compound results in strong UV absorbance, making HPLC-UV a suitable quantitative technique. A reversed-phase C18 column is a robust choice for separating moderately non-polar aromatic compounds from polar and non-polar impurities.[9][10]

Experimental Workflow: HPLC

Caption: HPLC workflow for this compound quantification.

Detailed Protocol: HPLC

1. Sample Preparation [11][12][13]

-

Accurately weigh approximately 25 mg of the sample into a 20 mL glass vial.

-

Dissolve the sample in 10.0 mL of the mobile phase (Acetonitrile/Water, 60:40 v/v). It is crucial to dissolve the sample in the mobile phase to ensure good peak shape.[14][15]

-

Vortex for 30 seconds and sonicate for 5 minutes to ensure complete dissolution.

-

Filter the solution through a 0.45 µm PVDF or compatible syringe filter.[11]

-

Transfer the filtered sample into a 2 mL autosampler vial.

2. Instrumentation and Conditions

| Parameter | Recommended Setting | Rationale |

| HPLC System | Agilent 1260 Infinity II or equivalent | A reliable system for routine quantitative analysis. |

| Detector | Diode Array Detector (DAD) or Variable Wavelength Detector (VWD) | DAD allows for spectral confirmation and purity analysis. |

| Column | Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent | A robust and versatile reversed-phase column for aromatic compounds.[9] |

| Mobile Phase | A: Water, B: Acetonitrile | Common solvents for reversed-phase chromatography.[16] |

| Gradient | Isocratic at 60% B | A simple and robust method for this compound. A gradient may be needed for more complex matrices. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temp. | 30 °C | Ensures reproducible retention times. |

| Injection Volume | 10 µL | Standard injection volume. |

| Detection Wavelength | 272 nm | Corresponds to a UV maximum for the aromatic chromophore. |

3. Calibration Standards

-

Prepare a 1000 µg/mL stock solution of this compound reference standard in the mobile phase.

-

Perform serial dilutions to create calibration standards from 0.5 µg/mL to 50 µg/mL.

-

Analyze each standard under the same HPLC conditions as the samples.

-

Generate a calibration curve by plotting peak area against concentration. A linear fit with r² > 0.995 is required.

Method Validation

Both analytical procedures must be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure they are fit for their intended purpose.[17][18] The validation should demonstrate the method's specificity, linearity, range, accuracy, precision, and robustness.

Validation Parameters

| Parameter | Description | Acceptance Criteria |

| Specificity | The ability to assess the analyte unequivocally in the presence of other components.[17] | The analyte peak should be free from interference from blank, placebo, and known impurities. Peak purity should be confirmed by DAD or MS. |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte.[17] | Correlation coefficient (r²) ≥ 0.995 over the specified range. |

| Range | The interval between the upper and lower concentrations of the analyte for which the method has a suitable level of precision, accuracy, and linearity.[19] | Typically 80% to 120% of the test concentration for an assay of an impurity. |

| Accuracy | The closeness of test results to the true value.[17] | % Recovery should be within 90.0% - 110.0% at three concentration levels. |

| Precision (Repeatability & Intermediate) | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Repeatability (intra-assay): RSD ≤ 2.0%. Intermediate Precision (inter-assay): RSD ≤ 3.0%. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of approximately 10:1. |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results when parameters like flow rate, column temperature, or mobile phase composition are slightly varied. |

The registration application for any drug product should include documented evidence that the analytical procedures have been validated and are suitable for the detection and quantitation of impurities.[20]

Conclusion

The GC-MS and HPLC methods detailed in these application notes provide robust and reliable approaches for the quantification of this compound. The choice between the two methods will be dictated by the specific requirements of the analysis. Proper method validation in accordance with ICH guidelines is mandatory to ensure data integrity and regulatory compliance.

References

-

SCION Instruments. Sample preparation GC-MS. [Link]

-

Integrated Liner Technologies. A Guide to GC Sample Preparation. [Link]

-

AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. [Link]

-

Organomation. HPLC Sample Preparation. [Link]

-

Chemistry LibreTexts. 2.5F: Sample Preparation for Gas Chromatography. [Link]

-

Mtoz Biolabs. How to Prepare Sample for HPLC?. [Link]

-

Organomation. Gas Chromatography Sample Preparation. [Link]

-

Drawell. Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. [Link]

-

Taylor & Francis Online. Modern Techniques of Sample Preparation for Determination of Organic Analytes by Gas Chromatography. [Link]

-

PubChem. This compound. [Link]

-

PMC. A review on the analytical procedures of halogenated flame retardants by gas chromatography coupled with single quadrupole mass spectrometry and their levels in human samples. [Link]

-

SCION Instruments. HPLC Sample Preparation and Instrument Set-Up | Guide. [Link]

-

Greyhound Chromatography. How to Prepare a Sample for HPLC Analysis. [Link]

-

PubMed. Determination of emerging halogenated flame retardants and polybrominated diphenyl ethers in serum by gas chromatography mass spectrometry. [Link]

-

ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

-

Slideshare. Analytical method validation as per ich and usp. [Link]

-

European Medicines Agency. ICH Q2(R2) Validation of analytical procedures. [Link]

-

Chemistry LibreTexts. 12.4: Gas Chromatography. [Link]

-

European Medicines Agency. Q 3 B (R2) Impurities in New Drug Products. [Link]

-

SIELC Technologies. 1-Chloro-2-ethoxybenzene. [Link]

-

PubChem. 1-(2-Chloro-ethoxy)-4-methyl-benzene. [Link]

-

ResearchGate. Optimization of the HPLC separation of aromatic groups in petroleum fractions. [Link]

-

Chemsrc. (2-Chloroethoxy)benzene. [Link]

-

PMC. Occupational Exposure to Halogenated Anaesthetic Gases in Hospitals: A Systematic Review of Methods and Techniques to Assess Air Concentration Levels. [Link]

-

Axion Labs. HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. [Link]

-

SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link]

-

NIST WebBook. Benzene, 1-chloro-2-ethoxy-. [Link]

-

RSC Publishing. Updated global warming potentials of inhaled halogenated anesthetics, isoflurane and sevoflurane from new temperature dependent OH-kinetics. [Link]

-

PMC. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. [Link]

-

ResearchGate. Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid. [Link]

-

R Discovery. quantification-of-genotoxic-impurity Research Articles. [Link]

Sources

- 1. This compound | C9H11ClO | CID 572787 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (2-Chloroethoxy)benzene | CAS#:622-86-6 | Chemsrc [chemsrc.com]

- 3. iltusa.com [iltusa.com]

- 4. organomation.com [organomation.com]

- 5. Sample preparation GC-MS [scioninstruments.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. A review on the analytical procedures of halogenated flame retardants by gas chromatography coupled with single quadrupole mass spectrometry and their levels in human samples - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. youtube.com [youtube.com]

- 10. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]

- 11. organomation.com [organomation.com]

- 12. How to Prepare Sample for HPLC? | MtoZ Biolabs [mtoz-biolabs.com]

- 13. drawellanalytical.com [drawellanalytical.com]

- 14. HPLC Sample Preparation and Instrument Set-Up | Guide [scioninstruments.com]

- 15. greyhoundchrom.com [greyhoundchrom.com]

- 16. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

- 18. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 19. database.ich.org [database.ich.org]

- 20. ema.europa.eu [ema.europa.eu]

Technical Guide: Nucleophilic Substitution of 1-(2-Chloro-ethoxy)-2-methyl-benzene

Executive Summary

This technical guide details the nucleophilic substitution profiles of 1-(2-Chloro-ethoxy)-2-methyl-benzene (CAS: 21120-79-6), a critical building block in the synthesis of arylpiperazine-based CNS agents and

While primary alkyl chlorides are standard electrophiles, the ortho-tolyl moiety in this substrate introduces specific steric and electronic considerations. This guide moves beyond generic textbook conditions, offering optimized protocols for Finkelstein-assisted amination and Phase-Transfer Catalyzed (PTC) etherification .[1] We focus on maximizing yield and suppressing the E2 elimination side-pathway (formation of vinyl ethers).

Chemical Profile & Reactivity Analysis

Substrate Characteristics[2]

-

Common Name: 2-(o-Tolyloxy)ethyl chloride[1]

-

Molecular Weight: 170.64 g/mol

-

Electrophilic Center: The

-carbon of the ethyl chain ( -

Leaving Group: Chloride (

).[1] Moderate leaving group ability (

Mechanistic Insight: The "Ortho" Effect & Anchimeric Assistance

The o-methyl group exerts a steric clash that forces the ethoxy chain out of the aromatic plane. While this does not directly block the

-

Reactivity Bottleneck: The C-Cl bond is relatively unreactive compared to bromides or iodides.[1] Direct reaction with secondary amines (e.g., piperazine) in protic solvents often results in sluggish kinetics and incomplete conversion.

-

Solution: The use of catalytic iodide (

) (Finkelstein conditions) is critical. The iodide displaces the chloride to form a transient, highly reactive alkyl iodide intermediate, which is then rapidly attacked by the nucleophile.

Application Note: Synthesis of Arylpiperazine Pharmacophores

Context: The 1-[2-(2-methylphenoxy)ethyl]piperazine motif is a privileged scaffold in medicinal chemistry, appearing in 5-HT1A receptor agonists and

Reaction Pathway Visualization

The following diagram illustrates the Finkelstein-assisted

Figure 1: Catalytic cycle showing the in-situ conversion of the alkyl chloride to the more reactive alkyl iodide.

Detailed Experimental Protocols

Protocol A: Finkelstein-Assisted Amination

Objective: Synthesis of 1-[2-(2-methylphenoxy)ethyl]piperazine with >85% yield. Scale: 10 mmol basis.

Reagents & Materials

| Reagent | Equiv.[3][4][5][6][7][8] | Amount | Role |

| Substrate (Cl-Ar) | 1.0 | 1.71 g | Electrophile |

| Piperazine (Anhydrous) | 3.0 | 2.58 g | Nucleophile (Excess prevents bis-alkylation) |

| Potassium Iodide (KI) | 0.5 | 0.83 g | Nucleophilic Catalyst |

| Potassium Carbonate | 2.0 | 2.76 g | Acid Scavenger (Base) |

| Acetonitrile (MeCN) | - | 20 mL | Polar Aprotic Solvent |

Step-by-Step Procedure

-

Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, charge the Piperazine , Potassium Carbonate , and Potassium Iodide .

-

Solvation: Add Acetonitrile (20 mL). Stir at room temperature for 10 minutes to create a uniform suspension.

-

Addition: Add This compound dropwise over 5 minutes.

-

Expert Tip: Do not add all at once. The exothermic nature of the initial amine alkylation can lead to localized heating and dimerization.

-

-

Reaction: Heat the mixture to Reflux (80-82 °C) for 12–16 hours.

-

Monitoring: Check by TLC (System: DCM/MeOH 9:1). The starting material (

) should disappear; product (

-

-

Workup (Acid-Base Extraction):

-

Cool reaction to RT and filter off inorganic salts (

, KCl). Rinse cake with MeCN.[1] -

Evaporate solvent under reduced pressure.[1]

-

Dissolve residue in DCM (30 mL) and wash with water (2 x 20 mL) to remove excess piperazine.

-

Critical Purification Step: Extract the organic layer with 1M HCl (3 x 20 mL) . The product moves to the aqueous phase (as the HCl salt); non-basic impurities remain in the DCM.

-

Basify the combined aqueous extracts with 4M NaOH to pH > 12.

-

Extract back into DCM (3 x 25 mL), dry over

, and concentrate.

-

Protocol B: Phase-Transfer Catalyzed (PTC) Etherification

Objective: Reacting the substrate with phenols or thiols (e.g., 4-fluorophenol) where anhydrous conditions are difficult to maintain.[1]

Reagents & Materials

-

Solvent: Toluene / Water (Biphasic system).

-

Catalyst: Tetrabutylammonium Bromide (TBAB) (5 mol%).

-

Base: 50% NaOH (aq).

Workflow Diagram

Figure 2: Biphasic workflow for Phase Transfer Catalysis, eliminating the need for strictly anhydrous solvents.[1]

Troubleshooting & Critical Process Parameters (CPPs)

| Issue | Probable Cause | Corrective Action |

| Low Conversion (<50%) | Chloride is too stable; | Increase KI loading to 1.0 equiv. Switch solvent to Methyl Ethyl Ketone (MEK) and reflux at higher temp (80°C). |

| Bis-Alkylation | Piperazine/Amine excess is too low.[1] | Ensure Nucleophile:Electrophile ratio is at least 3:1 . |

| Vinyl Ether Formation | Elimination (E2) dominates over Substitution ( | Base is too strong or temperature too high. Switch from |

| Emulsion during Workup | Presence of quaternary ammonium salts or fine particulates. | Filter the reaction mixture through Celite before aqueous workup. Add brine to break emulsion. |

References

-

PubChem Compound Summary. "this compound."[1][2] National Center for Biotechnology Information.[1] Accessed February 14, 2026. [Link]

-

Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Edition.[1] Wiley-Interscience.[1] (Standard reference for Finkelstein and

kinetics). -

Genung, N. E., et al. "Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization."[1][4] Organic Letters, 2014.[4] (Reference for handling ortho-substituted benzenes and steric considerations). [Link]

Sources

- 1. Reactions of Piperazines | Ambeed [ambeed.com]

- 2. This compound | C9H11ClO | CID 572787 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization [organic-chemistry.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 24.7 Reactions of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. 24.7 Reactions of Amines - Organic Chemistry | OpenStax [openstax.org]

- 8. chemscene.com [chemscene.com]

Troubleshooting & Optimization

Purification of crude 1-(2-Chloro-ethoxy)-2-methyl-benzene by column chromatography

Technical Support Center: Column Chromatography Purification

Introduction: A Scientist-to-Scientist Guide to Purification

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis and purification of chemical intermediates. Our focus today is the purification of crude 1-(2-Chloro-ethoxy)-2-methyl-benzene, a common intermediate. Successful purification is not merely about following steps; it's about understanding the principles of chromatography and making informed decisions when challenges arise. This document moves beyond a simple protocol to provide a framework for troubleshooting and logical problem-solving, grounded in established scientific principles.

The purification of this compound, a moderately non-polar aromatic ether[1], is typically achieved using normal-phase column chromatography. The process hinges on the differential partitioning of the target compound and its associated impurities between a polar stationary phase (usually silica gel) and a non-polar mobile phase.[2][3] This guide will equip you with the necessary protocols and troubleshooting insights to achieve high purity and yield.

Section 1: Pre-Chromatography Assessment & Strategy

Before packing a single column, a thorough analysis of the crude mixture via Thin-Layer Chromatography (TLC) is paramount. This preliminary step is not optional; it is the most critical phase for developing a successful separation strategy and preventing wasted time and resources.[4]

FAQ: Why is TLC so critical before running a column?

Answer: Thin-Layer Chromatography serves as a small-scale, rapid simulation of your column separation. It allows you to:

-

Assess Mixture Complexity: Visualize the number of components in your crude sample.[5]

-

Optimize the Mobile Phase: Test various solvent systems to find one that provides adequate separation between your target compound and impurities.[4][6] An ideal system will yield a retention factor (Rf) for the target compound of approximately 0.3 to 0.4, ensuring it spends enough time on the stationary phase to separate from impurities without requiring excessive solvent volumes for elution.[2]

-

Identify Potential Problems: Observe issues like streaking (tailing) or insolubility, which indicate that the chosen solvent system or stationary phase may be inappropriate.

Protocol 1.1: Eluent System Development via TLC

Objective: To identify a binary solvent system that effectively separates this compound from starting materials (e.g., o-cresol) and by-products.

Materials:

-

Crude reaction mixture

-

TLC plates (silica gel 60 F254)

-

Developing chambers (beakers with watch glasses)

-

Spotting capillaries

-

A range of solvents: n-Hexane (or petroleum ether), Ethyl Acetate (EtOAc), Dichloromethane (DCM), Toluene.

-

UV lamp (254 nm) for visualization.

Procedure:

-

Prepare a Dilute Sample: Dissolve a small amount (1-2 mg) of your crude mixture in ~0.5 mL of a volatile solvent like DCM or ethyl acetate.

-

Spot the TLC Plate: Using a capillary, carefully spot the diluted sample onto the pencil-drawn baseline of a TLC plate.

-

Test Solvent Systems: Develop the plate in a chamber containing a pre-equilibrated solvent system. Start with a very non-polar mixture and gradually increase polarity.

-

Analyze the Results: After developing and drying the plate, visualize the spots under a UV lamp. Calculate the Rf value for each spot.

-

Rf = (Distance traveled by spot) / (Distance traveled by solvent front)

-

-

Optimize: Adjust the ratio of the polar to non-polar solvent until the Rf of your target compound is in the optimal 0.2-0.8 range, with clear separation from other spots.[6]

Data Summary: Typical TLC Solvent Systems

| Solvent System (Hexane:EtOAc) | Expected Rf of Product | Expected Rf of o-Cresol | Assessment & Recommendation |

| 98:2 | ~0.25 | ~0.05 | Good starting point. Provides strong retention for polar impurities. |

| 95:5 | ~0.40 | ~0.15 | Optimal. Excellent separation and reasonable elution volume. |

| 90:10 | ~0.65 | ~0.30 | May provide faster elution but risks co-elution with less polar impurities. |

| 80:20 | >0.80 | ~0.50 | Too polar. The product will elute too quickly with poor separation. |

Section 2: The Core Purification Protocol

This section details the standard procedure for purifying this compound using flash column chromatography.

Workflow for Column Chromatography Purification

Caption: General workflow for column chromatography purification.

Protocol 2.1: Column Packing and Sample Loading

Objective: To create a homogenous, well-packed column bed and properly apply the crude sample for optimal separation.

Procedure:

-

Column Selection: Choose a column with an appropriate diameter and length. A general rule is to use a 20:1 to 50:1 ratio of silica gel weight to crude sample weight; a larger ratio is for more difficult separations.[2]

-

Slurry Packing:

-

Clamp the column vertically. Ensure the stopcock is closed.

-

Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.

-

In a separate beaker, create a slurry of silica gel in your starting, non-polar eluent (e.g., 98:2 Hexane:EtOAc).

-

Pour the slurry into the column. Gently tap the side of the column to dislodge air bubbles and encourage even settling.

-

Open the stopcock to drain some solvent, continuously adding more slurry until the desired column height is reached. Crucially, never let the solvent level drop below the top of the silica bed. [2]

-

-

Sample Loading (Dry Loading Recommended):

-

Dissolve your crude product in a minimal amount of a volatile solvent (e.g., DCM).

-

Add a small amount of silica gel (2-3 times the weight of your crude product) to this solution.

-

Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.

-

Carefully add this powder to the top of the packed column. Add a final protective layer of sand on top. This method prevents band broadening associated with wet loading in a solvent that may be too polar.

-

Protocol 2.2: Elution and Fraction Collection

Objective: To pass the mobile phase through the column, separating the components and collecting them in discrete fractions.

Procedure:

-

Begin Elution: Carefully add your mobile phase to the top of the column and apply gentle positive pressure (flash chromatography) to achieve a steady flow rate.

-

Isocratic vs. Gradient Elution:

-

Isocratic Elution: Use the same solvent composition (e.g., 95:5 Hexane:EtOAc) throughout the entire process. This is simpler but can lead to broader peaks for compounds that elute later.[7][8]

-

Gradient Elution: Start with a very non-polar mobile phase (e.g., 100% Hexane or 98:2 Hexane:EtOAc) and incrementally increase the polarity by adding more of the polar solvent (e.g., progressing to 95:5, then 90:10). This technique sharpens peaks, improves separation for complex mixtures, and reduces overall run time.[7][9][10] It is highly recommended for most crude reaction mixtures.

-

-

Fraction Collection: Collect the eluate in a series of numbered test tubes or vials. The size of the fractions depends on the column size, but 10-20 mL fractions are typical for a medium-sized column.

-

Monitor Fractions: Use TLC to analyze the collected fractions to determine which ones contain your pure product. Spot several fractions per TLC plate for efficient analysis.

-

Combine and Evaporate: Combine the fractions that contain only the pure product spot. Remove the solvent using a rotary evaporator to yield the purified this compound.

Section 3: Troubleshooting Guide

Even with careful planning, issues can arise. This section addresses common problems in a direct Q&A format.

Troubleshooting Decision Tree

Caption: A decision tree for troubleshooting poor separation.

Q: I see good separation on my TLC plate, but on the column, all the components are eluting together. What happened? A: This is a common and frustrating issue that usually points to one of three problems:

-

Column Overloading: You have loaded too much crude material onto the column. The stationary phase becomes saturated, and its ability to effectively separate components is compromised. As a guideline, the mass of the crude sample should not exceed 2-5% of the mass of the silica gel.

-

Poor Column Packing: The column bed is not homogenous. The presence of air bubbles or cracks creates channels where the solvent and sample can flow through without interacting with the stationary phase, leading to a complete loss of separation.[2] This is why the slurry packing method is highly recommended.

-

Incorrect Sample Loading: If the sample was loaded in a large volume of solvent, or a solvent that is more polar than the mobile phase, it will spread out into a wide band before chromatography even begins. This initial band broadening can be impossible to overcome. Dry loading is the best practice to ensure a narrow starting band.[3]

Q: My compound is not eluting from the column, even after I've passed a large volume of the solvent I selected from my TLC results. A: There are two likely causes:

-

The Mobile Phase is Not Polar Enough: While TLC is a good guide, the dynamics of a column are different. The compound may be interacting more strongly with the large amount of silica in the column. The solution is to gradually increase the polarity of your eluent (i.e., start a gradient). For example, if you are using 95:5 Hexane:EtOAc, switch to 90:10, and then 80:20. This will increase the eluting power of the mobile phase and displace your compound from the silica.[11]

-

Compound Decomposition: Although less likely for an ether, some compounds are unstable on silica gel, which is slightly acidic.[2][11] If your compound is acid-sensitive, you might consider using a different stationary phase like neutral alumina or deactivated silica gel.[11]

Q: My compound eluted in the very first fractions, right with the solvent front. How do I prevent this? A: This is a clear indication that your mobile phase is too polar.[11] The solvent is competing so effectively for the stationary phase that your compound spends almost no time adsorbed and is simply washed through the column. You must select a less polar eluent system. Refer back to your TLC data and choose a solvent mixture that gives a lower Rf value (0.2-0.3).

Q: The spots corresponding to my product are "tailing" or "streaking" down the TLC plate and the column fractions are broad. How can I achieve sharper bands? A: Tailing suggests that a portion of the analyte is being too strongly retained by the stationary phase.[11] For this compound, this is less common but can occur if there are highly polar impurities. The best solution is to employ a gradient elution.[7] By gradually increasing the solvent polarity, you can accelerate the elution of the "tail" of the product band, causing it to sharpen and elute in a more concentrated volume. This not only improves purity but also makes detection in fractions easier.

References

-

Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. [Link]

-

University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. [Link]

-

Biocompare. (2023). Chromatography Column Selection Guide. [Link]

-

University of California, Los Angeles, Department of Chemistry and Biochemistry. Column chromatography. [Link]

-

Biotage. (2023). When is Gradient Elution Better than Isocratic Elution?[Link]

-

Phenomenex. (2025). Isocratic Vs. Gradient Elution in Chromatography. [Link]

-

Phenomenex. (2025). Column Chromatography: Principles and Applications. [Link]

-

Welch Materials. (2026). [Readers Insight] Gradient vs. Isocratic Elution: Which to Choose?[Link]

-

Reddit. (2025). Trouble with Column Chromatography of phenolic compounds. [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

Agilent. Isocratic v. Gradient. [Link]

-

PubChem. This compound. [Link]

-

Environmental Science and Pollution Research. (2018). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). [Link]

-

Kromasil. (2011). Gradient or isocratic elution in preparative reversed phase HPLC. [Link]

-

SIELC Technologies. Separation of Benzene, 1-[2-(2-chloroethoxy)ethoxy]-4-(1,1,3,3-tetramethylbutyl)- on Newcrom R1 HPLC column. [Link]

-

ALWSCI. (2025). How To Choose The Best Eluent For Thin Layer Chromatography (TLC). [Link]

- Google Patents. CN104086382A - Method for preparing benzethonium chloride intermediate 1-(2-(2-chloroethoxy) ethoxy)-4-(2,4,4-trimethyl-pent-2-yl) benzene.

-

PubMed. (2022). Development and validation of liquid chromatography-tandem mass spectrometry method for the estimation of a potential genotoxic impurity 2-(2-chloroethoxy)ethanol in hydroxyzine. [Link]

-

Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. [Link]

-

Reddit. (2025). Resources on 3+ component chromatography solvent systems?[Link]

-

The Royal Society of Chemistry. Separation, purification and identification of the components of a mixture. [Link]

-

Organic Syntheses Procedure. 4-benzyl-10,19-diethyl-4,10,19-triaza-1,7,13,16-tetraoxacycloheneicosane (triaza-21-crown-7). [Link]

-

Virginia Tech, Fralin Life Sciences Institute. COLUMN CHROMATOGRAPHY KIT. [Link]

-

SIELC Technologies. (2018). 1-Chloro-2-ethoxybenzene. [Link]

-

Chemistry LibreTexts. (2024). 9.3B: Uses of TLC. [Link]

-

KGROUP, University of Washington. NMR Chemical Shifts of Trace Impurities. [Link]

-

LCGC International. (2018). Eluent Preparation for Hydrophilic Interaction Liquid Chromatography, Part I: Solvent Volumes and Buffer Counterions. [Link]

-

Indian Journal of Pharmaceutical Sciences. (2007). Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC. [Link]

- Google Patents. US8815606B2 - Thin-layer chromatography and colorimetric analysis of multi-component explosive mixtures.

Sources

- 1. This compound | C9H11ClO | CID 572787 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. web.uvic.ca [web.uvic.ca]

- 3. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]

- 4. chromtech.com [chromtech.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. How To Choose The Best Eluent For Thin Layer Chromatography (TLC) - Blogs - News [alwsci.com]

- 7. biotage.com [biotage.com]

- 8. Isocratic Vs. Gradient Elution in Chromatography | Phenomenex [phenomenex.com]

- 9. welch-us.com [welch-us.com]

- 10. agilent.com [agilent.com]

- 11. Purification [chem.rochester.edu]

Technical Support Center: Purification of 1-(2-Chloro-ethoxy)-2-methyl-benzene

[1]

Topic: Removal of unreacted o-cresol from 1-(2-Chloro-ethoxy)-2-methyl-benzene Document ID: TSC-PUR-042 Status: Active / Verified Protocol Audience: Chemical Process Engineers, Medicinal Chemists, QA/QC Specialists[1]

Executive Summary & Chemical Logic

The Challenge: In the synthesis of this compound (Product) via the O-alkylation of o-cresol, unreacted o-cresol is the most persistent impurity.[1] Because both the product and the impurity are lipophilic aromatic compounds, they often co-elute in standard chromatography and have overlapping solubility profiles in organic solvents.

The Solution: The separation relies on Chemo-Selective pH Switching .[1]

-

The Product: An aryl alkyl ether.[2] It is chemically neutral and remains lipophilic regardless of pH.

-

The Impurity (o-Cresol): A phenol with a pKa of ~10.[1][3][4]28. In the presence of a strong base (pH > 12), it deprotonates to form sodium o-cresolate, which is highly water-soluble and insoluble in organic solvents.

Critical Safety Note (Expert Insight): While alkaline extraction is the standard method, the product contains a 2-chloroethyl tail. This is an alkylating group. Prolonged exposure to strong base or high temperatures can cause hydrolysis (to the alcohol) or elimination (to the vinyl ether). The protocols below are optimized to balance purification efficiency with product stability.

Standard Operating Procedure (SOP): The Cold Alkaline Wash

This is the "Gold Standard" method. It is a self-validating system: if the aqueous layer is not basic, the purification will fail.

Reagents Required

-

Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

-

Base: 1.0 M - 2.0 M Sodium Hydroxide (NaOH) (Cold).[1]

-

Wash: Brine (Saturated NaCl), Deionized Water.

Step-by-Step Protocol

-

Dissolution: Dissolve the crude reaction mixture in DCM. (Recommended ratio: 10 mL solvent per 1 g crude).

-

Temperature Control: Cool the solution to 0–5°C using an ice bath.

-

Why? This prevents the NaOH from attacking the chloro-ethyl group on your product.

-

-

First Extraction (The "Kill" Step):

-

Separation: Allow layers to settle.[1] Collect the organic layer (bottom if DCM, top if EtOAc).

-

The o-cresol is now trapped in the aqueous layer as sodium o-cresolate.

-

-

Second Extraction (Polishing): Repeat the wash with 1M NaOH to catch trace phenols.[1]

-

Neutralization: Wash the organic layer with water, then Brine.

-

Drying: Dry over Anhydrous Sodium Sulfate (

). Filter and concentrate in vacuo (keep bath < 40°C).

Data: Theoretical Removal Efficiency

| Component | pKa | State at pH 7 | State at pH 13 | Partition Preference (pH 13) |

| Product | N/A (Neutral) | Neutral | Neutral | Organic Layer (>99%) |

| o-Cresol | 10.28 | Neutral | Anionic ( | Aqueous Layer (>98%) |

Visualization: The Purification Workflow

The following diagram illustrates the logical flow of the extraction and the critical decision points for troubleshooting.

Figure 1: Workflow for the chemo-selective removal of o-cresol via alkaline extraction.

Troubleshooting Guide & FAQs

Scenario A: "I washed it with NaOH, but I still see o-cresol by TLC/HPLC."

Diagnosis:

-

pH Insufficiency: You likely used a weak base (like Sodium Bicarbonate, pH ~8.5) or the o-cresol concentration overwhelmed your base. o-Cresol (pKa 10.[3][4]3) requires pH > 12 for >99% deprotonation.

-

Solvent Drag: Highly lipophilic solvents (like Toluene) can sometimes "hold onto" phenols through pi-stacking, resisting extraction.[1]

Corrective Action:

-

Switch Base: Ensure you are using NaOH or KOH , not

. -

The "Claisen's Alkali" Trick: If simple NaOH fails, dissolve KOH in a mixture of Methanol (30%) and Water (70%). The methanol helps solvate the organic interface, allowing the base to access the phenol more effectively. Warning: Perform this very cold (0°C) to avoid reacting with the alkyl chloride.

Scenario B: "I have a terrible emulsion that won't separate."